molecular formula C8H20N+ B1195904 Tetraethylammonium CAS No. 66-40-0

Tetraethylammonium

Cat. No. B1195904
CAS RN: 66-40-0
M. Wt: 130.25 g/mol
InChI Key: CBXCPBUEXACCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04042605

Procedure details

20 parts of tetraethylammonium ethosulfate and 48 parts of 1,4-diaminoanthraquinone are introduced into 400 parts by volume of dimethylformamide and the mixture is heated to 120° to 125° C. At this temperature there is introduced in the course of thirty minutes 50 parts of sodium cyanide and then 24 parts of sodium m-nitrobenzenesulfonate is added in about twenty minutes. 6 parts of powdered sulfur is added and the whole is stirred at 120° to 125° C. until all the 1,4-diaminoanthraquinone has been used up, this being the case after from 10 to 12 hours. After the whole has cooled to about 50° to 60° C. the reaction mixture is poured into 2000 parts of water, air is passed through the mixture to oxidize leuco compound still present and finally the excess sodium cyanide is destroyed by adding 35 parts of 30% hydrogen peroxide at from 60° to 70° C. while stirring. Suction filtration is carried out while the mixture is still warm and the filter cake is washed well with water and finally washed with methanol until the liquid running away is colorless. After drying, 47 parts of 1,4-diaminoanthraquinone-2,3-dinitrile is obtained which agrees chromatographically with the product obtained according to the process of German Pat. No. 1,108,704 and which has a melting point above 350° C. Recovery of the solvent may be carried out as described in Example 2 (b). An equally good product is obtained when an equivalent amount of trimethylbenzylammonium chloride is used instead of tetraethylammonium ethosulfate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
leuco compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([N+:3]([CH2:8][CH3:9])(CC)CC)C.[NH2:10][C:11]1[C:24]2[C:23](=[O:25])[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:16](=[O:26])[C:15]=2[C:14]([NH2:27])=[CH:13][CH:12]=1.[C-]#N.[Na+].[N+:31](C1C=C(S([O-])(=O)=O)C=CC=1)([O-])=O.[Na+].[S]>O.CN(C)C=O>[NH2:10][C:11]1[C:24]2[C:23](=[O:25])[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:16](=[O:26])[C:15]=2[C:14]([NH2:27])=[C:13]([C:12]#[N:31])[C:9]=1[C:8]#[N:3] |f:2.3,4.5,^3:44|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[N+](CC)(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N
Step Six
Name
leuco compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to 120° to 125° C
TEMPERATURE
Type
TEMPERATURE
Details
After the whole has cooled to about 50° to 60° C. the reaction mixture
CUSTOM
Type
CUSTOM
Details
finally the excess sodium cyanide is destroyed
ADDITION
Type
ADDITION
Details
by adding 35 parts of 30% hydrogen peroxide at from 60° to 70° C.
FILTRATION
Type
FILTRATION
Details
Suction filtration
TEMPERATURE
Type
TEMPERATURE
Details
is still warm
WASH
Type
WASH
Details
the filter cake is washed well with water
WASH
Type
WASH
Details
finally washed with methanol until the liquid
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
11 (± 1) h
Name
Type
product
Smiles
NC1=C(C(=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N)C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.